1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate
CAS No.: 86386-77-8
VCID: VC21334133
Molecular Formula: C11H9F2N3O CH4O3S
Molecular Weight: 237.21 96.11
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate is a complex organic compound with the CAS number 86386-77-8. It is a derivative of 1,2,4-triazole, incorporating a difluorophenyl group and an oxirane (epoxy) ring, further modified with a methanesulfonate group. This compound is of interest in pharmaceutical and chemical research due to its structural complexity and potential applications. Synthesis and ApplicationsThe synthesis of this compound involves several steps, including the formation of the oxirane ring and the incorporation of the methanesulfonate group. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The difluorophenyl group and the triazole ring contribute to its potential biological activity, making it a candidate for further research in medicinal chemistry. Safety and HandlingHandling 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate requires caution due to its potential irritant properties. The safety data sheet includes precautions such as wearing protective clothing and avoiding inhalation of dust. The compound is classified with a signal word of "Warning" and includes various precautionary statements to ensure safe handling and disposal. Related CompoundsA closely related compound is 1-{[2-(2,4-Difluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole, which lacks the methanesulfonate group and has a molecular weight of 237.205 g/mol (CAS Number: 86386-76-7). This compound shares similar structural features but differs in its chemical properties and potential applications. Research Findings |
---|---|
CAS No. | 86386-77-8 |
Product Name | 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate |
Molecular Formula | C11H9F2N3O CH4O3S |
Molecular Weight | 237.21 96.11 |
IUPAC Name | 1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole;methanesulfonic acid |
Standard InChI | InChI=1S/C11H9F2N3O.CH4O3S/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16;1-5(2,3)4/h1-3,6-7H,4-5H2;1H3,(H,2,3,4) |
Standard InChIKey | NJBRNNOGZPVNNR-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Canonical SMILES | CS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Appearance | Solid powder |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate |
PubChem Compound | 13059700 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume